(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile
Overview
Description
(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile is a synthetic steroidal compound. It is structurally related to the pregnane class of steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique configuration and functional groups, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Oxidation: Conversion of specific functional groups to ketones.
Nitrile Formation: Introduction of the nitrile group at the 21st position.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy or as an anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include:
Steroid Hormone Signaling: Activation or inhibition of specific genes.
Enzyme Modulation: Interaction with enzymes involved in steroid metabolism.
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural steroid hormone with a similar structure but different functional groups.
Testosterone: Another steroid hormone with distinct biological effects.
Cortisol: A glucocorticoid with anti-inflammatory properties.
Uniqueness
(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other steroids.
Properties
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h6,17-18,23H,2-5,7-10,12H2,1H3/t17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQMVSOZWZOUJR-FUMNGEBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569313 | |
Record name | (17alpha)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106111-42-6 | |
Record name | (17alpha)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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